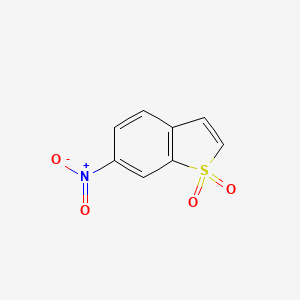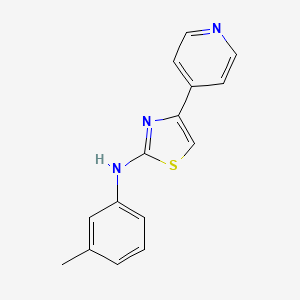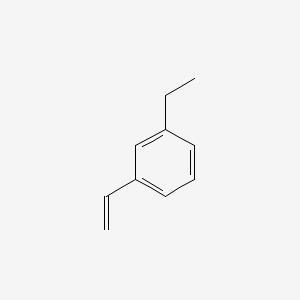![molecular formula C17H13ClN4O2 B1682696 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid CAS No. 223671-94-1](/img/structure/B1682696.png)
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of UK-356202 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline ring, chlorination, and subsequent coupling with benzoic acid derivatives. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial production methods for UK-356202 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
UK-356202 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
UK-356202 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of serine proteases and the design of selective inhibitors.
Biology: The compound is used to investigate the role of urokinase-type plasminogen activator in cellular processes, including cell migration, invasion, and metastasis.
Medicine: UK-356202 is explored for its potential therapeutic applications in treating cancers, particularly those with high urokinase-type plasminogen activator activity, such as breast, ovarian, and pancreatic cancers.
Industry: The compound is used in the development of diagnostic tools and assays to measure urokinase-type plasminogen activator activity in biological samples
Mechanism of Action
UK-356202 exerts its effects by selectively inhibiting urokinase-type plasminogen activator. This inhibition prevents the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix and basement membrane. By blocking this pathway, UK-356202 reduces tumor cell invasion and metastasis. The molecular targets involved include the active site of urokinase-type plasminogen activator and its interaction with the cell surface receptor .
Comparison with Similar Compounds
UK-356202 is unique due to its high selectivity and potency as a urokinase-type plasminogen activator inhibitor. Similar compounds include:
UK-371804: Another potent urokinase-type plasminogen activator inhibitor with a different chemical structure but similar mechanism of action.
Amiloride derivatives: These compounds also inhibit urokinase-type plasminogen activator but have different pharmacokinetic properties and selectivity profiles.
Benzamidine derivatives: These inhibitors share structural similarities with UK-356202 and target the same enzyme but may differ in their binding interactions and inhibitory potency
UK-356202 stands out due to its enhanced potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
223671-94-1 |
|---|---|
Molecular Formula |
C17H13ClN4O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24/h1-8H,(H,23,24)(H4,19,20,21,22) |
InChI Key |
UXNWIRHZMHGOCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UK-356202; UK356202; UK 356202; UK-356,202; UK356,202; UK 356,202 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


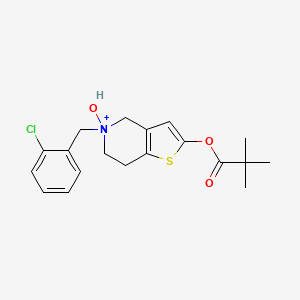
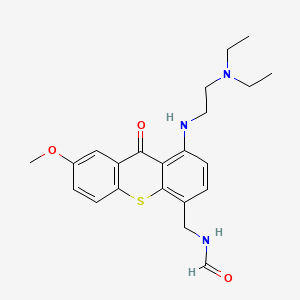
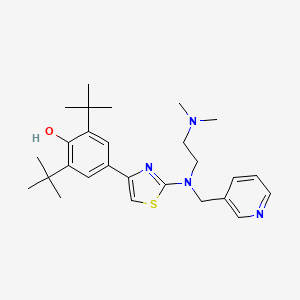

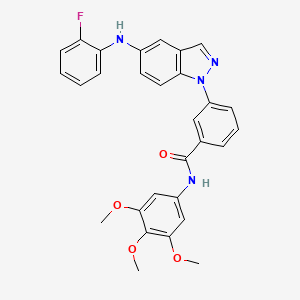
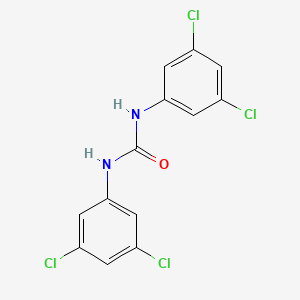

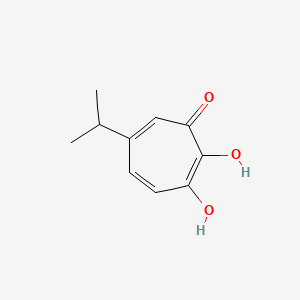
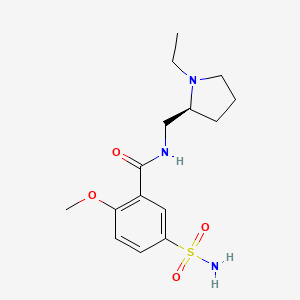
![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)
